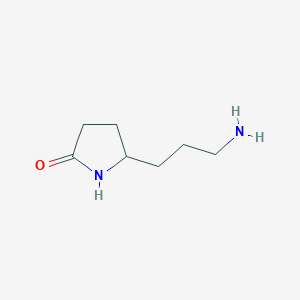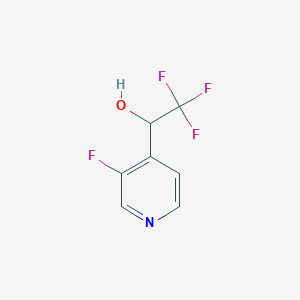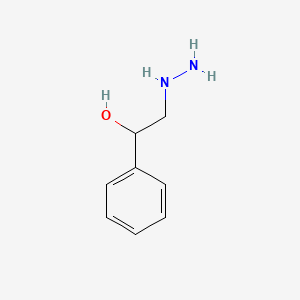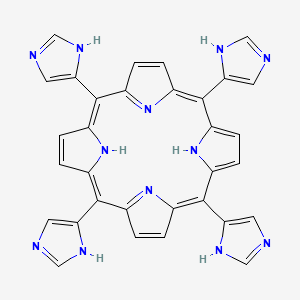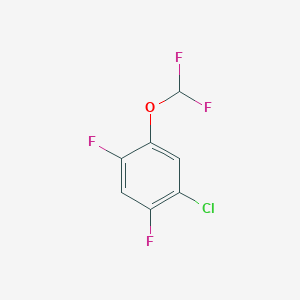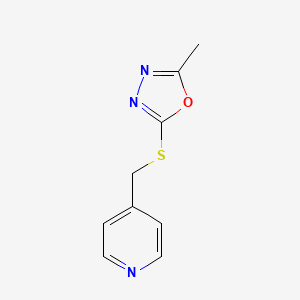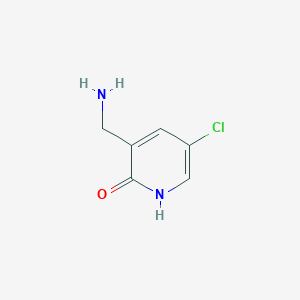![molecular formula C36H48N3O9P3 B13118952 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid is a complex organic compound characterized by its unique structure, which includes multiple phosphonic acid groups and a triazinyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl core, followed by the introduction of the phosphonopentan-3-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic anhydrides.
Reduction: The triazinyl core can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid groups can yield phosphonic anhydrides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, while the triazinyl core can interact with aromatic systems through π-π stacking. These interactions enable the compound to inhibit enzymes, bind to proteins, and modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]butan-3-ylphosphonic acid: Similar structure but with a butan-3-yl group instead of a pentan-3-yl group.
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]hexan-3-ylphosphonic acid: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.
Uniqueness
The uniqueness of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C36H48N3O9P3 |
|---|---|
Molekulargewicht |
759.7 g/mol |
IUPAC-Name |
3-[4-[4,6-bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid |
InChI |
InChI=1S/C36H48N3O9P3/c1-7-34(8-2,49(40,41)42)28-19-13-25(14-20-28)31-37-32(26-15-21-29(22-16-26)35(9-3,10-4)50(43,44)45)39-33(38-31)27-17-23-30(24-18-27)36(11-5,12-6)51(46,47)48/h13-24H,7-12H2,1-6H3,(H2,40,41,42)(H2,43,44,45)(H2,46,47,48) |
InChI-Schlüssel |
HRYRMUIMCWRWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C(CC)(CC)P(=O)(O)O)C4=CC=C(C=C4)C(CC)(CC)P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


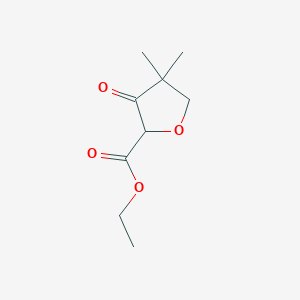
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
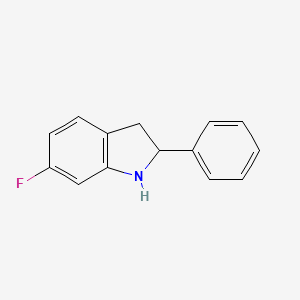
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
